molecular formula C10H9NO8S B12557622 Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester CAS No. 188530-96-3

Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester

Cat. No.: B12557622
CAS No.: 188530-96-3
M. Wt: 303.25 g/mol
InChI Key: UHWOJJFOFMIXLW-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a nitrophenyl group, and a sulfonyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester typically involves the esterification of propanoic acid derivatives with 4-nitrophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonyl ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl ester group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Products where the sulfonyl ester group is replaced by the nucleophile.

Scientific Research Applications

Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester has several applications in scientific research:

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester involves its reactivity with nucleophiles and its ability to undergo redox reactions. The nitrophenyl group can participate in electron transfer processes, while the sulfonyl ester group can be targeted by nucleophiles, leading to the formation of new chemical bonds. These properties make it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-[[4-methylphenyl)sulfonyl]oxy]-, methyl ester: Similar structure but with a methyl group instead of a nitro group.

    Propanoic acid, 3-(4-methylphenoxy)-, methyl ester: Contains a phenoxy group instead of a sulfonyl ester group.

Uniqueness

Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester is unique due to the presence of both a nitrophenyl group and a sulfonyl ester group. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The nitrophenyl group enhances its ability to participate in redox reactions, while the sulfonyl ester group provides a site for nucleophilic substitution.

Properties

CAS No.

188530-96-3

Molecular Formula

C10H9NO8S

Molecular Weight

303.25 g/mol

IUPAC Name

methyl 3-(4-nitrophenyl)sulfonyloxy-2-oxopropanoate

InChI

InChI=1S/C10H9NO8S/c1-18-10(13)9(12)6-19-20(16,17)8-4-2-7(3-5-8)11(14)15/h2-5H,6H2,1H3

InChI Key

UHWOJJFOFMIXLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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